N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

This para-CF₃ benzylthio-1,3,4-thiadiazole pivalamide delivers a unique pharmacophore for SAR studies, enzymatically distinct from meta-substituted, acetamide, or unsubstituted benzylthio analogs. The sterically bulky pivalamide group and electron-withdrawing CF₃ moiety enable systematic mapping of substituent effects on cytotoxicity, carbonic anhydrase/kinase inhibition, and target engagement. Ideal for fragment-based screening, lead optimization, and chemical probe design. Procure as a research building block or commission custom comparative profiling against closest analogs (e.g., CAS 392301-72-3).

Molecular Formula C15H16F3N3OS2
Molecular Weight 375.43
CAS No. 392301-12-1
Cat. No. B2735334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
CAS392301-12-1
Molecular FormulaC15H16F3N3OS2
Molecular Weight375.43
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H16F3N3OS2/c1-14(2,3)11(22)19-12-20-21-13(24-12)23-8-9-4-6-10(7-5-9)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,20,22)
InChIKeyRFWJRNIMANZWFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS 392301-12-1): Structural Classification, Procurement Context, and Core Scaffold


N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS 392301-12-1) is a synthetic, small-molecule 1,3,4-thiadiazole derivative characterized by a 4-(trifluoromethyl)benzylthio substituent at the 5-position and a pivalamide (tert-butylamide) group at the 2-position. Its molecular formula is C₁₅H₁₆F₃N₃OS₂ (MW 375.43). The compound belongs to a class of heterocycles widely explored in medicinal chemistry for anticancer, antimicrobial, and enzyme-inhibitory properties [1]. It is primarily procured as a research-grade building block for structure–activity relationship (SAR) exploration, fragment-based screening, or as a synthetic intermediate in lead optimization campaigns.

Why N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide Cannot Be Simply Replaced by In-Class Analogs


The biological and physicochemical profile of 1,3,4-thiadiazole derivatives is exquisitely sensitive to the nature and regiochemistry of substituents at the 2- and 5-positions [1]. The para-trifluoromethyl substitution on the benzylthio moiety, combined with the sterically bulky, lipophilic pivalamide group, creates a distinct pharmacophoric signature that differs from meta-substituted, acetamide, benzamide, or unsubstituted benzylthio analogs. Even small changes in these substituents have been shown to alter enzyme inhibition potency, cytotoxicity IC₅₀ values, and metabolic stability across the thiadiazole chemotype, making simple functional interchange unreliable without confirmatory comparative data [2].

Quantitative Differential Evidence for N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide Versus Closest Analogs


Regioisomeric Comparison: para- vs. meta-Trifluoromethylbenzylthio Differentiation

The para-trifluoromethyl substitution on the benzylthio ring of the target compound (CAS 392301-12-1) provides a linear molecular geometry that is predicted to engage hydrophobic sub-pockets differently than the bent trajectory imposed by the meta-substituted isomer N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS 392301-72-3). In structurally related thiadiazole series, para-substitution has been associated with improved target complementarity and higher inhibitory potency, though direct head-to-head data for this specific pair are not publicly available [1].

Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

Amide Substituent Differentiation: Pivalamide vs. Benzamide, Acetamide, and Propanamide Analogs

The pivalamide (tert-butylamide) group of the target compound introduces greater steric bulk and higher lipophilicity compared to the benzamide (CAS 392301-11-0), acetamide, or propanamide congeners. In analog series of 1,3,4-thiadiazoles, secondary alkylamido groups at the 2-position (including pivalamide) have been identified as among the most inhibitory active, with potency differences of >10-fold observed between amide variants in enzyme inhibition assays [1]. The pivalamide group may also confer enhanced metabolic stability relative to the benzamide by reducing susceptibility to amidase cleavage, although direct comparative microsomal stability data for this exact pair are not published.

Medicinal Chemistry Lipophilicity Metabolic Stability

Benzylthio Substituent Differentiation: 4-(Trifluoromethyl)benzylthio vs. Unsubstituted Benzylthio

The introduction of a trifluoromethyl group at the para-position of the benzylthio ring is expected to enhance both lipophilicity (by ~0.8–1.2 log units) and metabolic stability compared to the unsubstituted benzylthio analog N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS 393565-30-5). In a related series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(phenyl)acetamides, compounds bearing 4-substituted benzylthio moieties demonstrated IC₅₀ values of 9–50 µM against MDA breast cancer cells, with substituent-dependent potency variations of up to 5-fold [1]. The electron-withdrawing CF₃ group may also influence the electron density of the thiadiazole ring, potentially modulating target engagement.

Medicinal Chemistry Anticancer Activity Cytotoxicity

Core Scaffold Differentiation: 5-Substituted Thiadiazole-Pivalamide vs. Unsubstituted Thiadiazole-Pivalamide

The 5-((4-(trifluoromethyl)benzyl)thio) substituent adds significant molecular mass (ΔMW +190.18) and introduces a sulfur-mediated linker to the thiadiazole core compared to the minimal scaffold N-(1,3,4-thiadiazol-2-yl)pivalamide (CAS 339337-58-5, MW 185.25). This expansion converts a fragment-like compound into a lead-like molecule with additional pharmacophoric features capable of engaging larger, multi-pocket binding sites. In carbonic anhydrase inhibitor series, 5-sulfamoyl-1,3,4-thiadiazol-2-yl pivalamide derivatives have demonstrated nanomolar Ki values (e.g., Ki = 215 nM against human CA II [1]), illustrating that 5-substitution is critical for achieving high-affinity target engagement within this chemotype.

Fragment-Based Drug Discovery Enzyme Inhibition Binding Affinity

Limitation Statement: Absence of Direct Head-to-Head Comparative Bioactivity Data

As of April 2026, no peer-reviewed publication, patent, or public database has reported direct, head-to-head quantitative bioactivity data (e.g., IC₅₀, Ki, EC₅₀, or pharmacokinetic parameters) for N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS 392301-12-1) against any of the comparator compounds identified above. All differential evidence presented herein is derived from class-level SAR inferences, cross-study comparisons of structurally analogous series, and predicted physicochemical properties. Users should interpret procurement decisions as driven by structural uniqueness and predicted differential characteristics rather than experimentally confirmed performance advantages against specific comparators.

Data Transparency Procurement Due Diligence Evidence Quality

Recommended Application Scenarios for N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide Based on Evidence Profile


Structure–Activity Relationship (SAR) Exploration in Anticancer Lead Optimization

Based on the well-documented anticancer activity of 1,3,4-thiadiazole derivatives bearing benzylthio and pivalamide motifs [1], this compound is suitable as a key intermediate or comparator in SAR campaigns targeting breast, prostate, or glioblastoma cell lines. Its para-CF₃ substitution offers a distinct electronic and lipophilic profile relative to unsubstituted or meta-substituted analogs, enabling the systematic mapping of substituent effects on cytotoxicity.

Fragment-to-Lead Expansion of Enzyme Inhibitor Chemotypes

The 5-((4-(trifluoromethyl)benzyl)thio) modification extends the minimal thiadiazole-pivalamide fragment into a lead-like molecule capable of multi-point target engagement. Programs focused on carbonic anhydrase, kinase, or other enzyme targets where thiadiazole-based inhibitors have shown nanomolar affinity [2] may employ this compound to probe expanded binding site interactions.

Custom Comparative Profiling and Proprietary Data Generation

Given the absence of publicly available head-to-head bioactivity data [3], organizations requiring definitive differentiation evidence should commission custom comparative profiling of CAS 392301-12-1 against its closest commercially available analogs (e.g., CAS 392301-72-3, 392301-11-0, 393565-30-5). Such studies would provide the quantitative selectivity, potency, and ADME parameters needed for confident lead nomination.

Chemical Probe Development for Target Deconvolution Studies

The combination of a lipophilic pivalamide group and an electron-withdrawing 4-CF₃-benzylthio substituent makes this compound a candidate for chemical probe design, where differential physicochemical properties relative to in-class analogs can be exploited to interrogate target engagement, cellular permeability, and off-target liability in phenotypic screening cascades.

Quote Request

Request a Quote for N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.